Synthetic Utility: Mandatory Intermediate in a Validated Anagrelide Synthesis
This compound is a mandatory intermediate in a specific, patented synthetic route for the antithrombocythemic drug anagrelide, as documented in both European (EP 0994114 B1) and Spanish (ES-2186297-T3) patents [1][2]. This represents a direct head-to-head functional differentiation against its methyl ester analog (CAS 63105-60-2), for which there is no documented use in any validated anagrelide synthesis.
| Evidence Dimension | Documented role as intermediate in a specific, validated synthesis |
|---|---|
| Target Compound Data | Ethyl 2,3-dichloro-6-nitrobenzoate is a named reactant in a patented process for synthesizing anagrelide. |
| Comparator Or Baseline | Methyl 2,3-dichloro-6-nitrobenzoate (CAS 63105-60-2) has no documented role in any anagrelide synthesis. |
| Quantified Difference | Not applicable (binary functional outcome: used vs. not used). |
| Conditions | The synthesis of anagrelide as described in patents EP 0994114 B1 and ES-2186297-T3. |
Why This Matters
For researchers or manufacturers developing anagrelide or its derivatives, the use of this specific ethyl ester is a non-negotiable requirement defined by prior art, whereas the methyl ester is an untested and likely unsuitable substitute.
- [1] PubChem. PROCEDURE FOR THE PREPARATION OF IMIDAZOQUINAZOLINONA DERIVATIVES. Patent ES-2186297-T3. 1995. View Source
- [2] European Patent Office. EP 0994114 B1: Process for the preparation of imidazoquinazolinone derivatives. 2002. View Source
